molecular formula C25H34ClN5O6S2 B2993603 Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1215664-62-2

Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2993603
CAS RN: 1215664-62-2
M. Wt: 600.15
InChI Key: LWXRQDDVDICXEL-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H34ClN5O6S2 and its molecular weight is 600.15. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

One area of research focuses on the synthesis of novel compounds for potential anticancer activity. For instance, a study describes the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines through hydrolysis, catalytic hydrogenation, and reactions with alpha-halo ketones, demonstrating the versatility of these compounds in creating potential anticancer agents (Temple et al., 1983). Another research effort involved the structural analysis of metal-organic hybrid materials, showcasing the coordination polymers' synthesis with potential applications in magnetic materials and catalysis (Ahmad et al., 2012).

Pharmacological Effects

Research on pharmacological effects includes studies on antimicrobial and anticancer activities. For example, a study synthesized a series of derivatives for evaluation as antimicrobial agents, highlighting the importance of structural modification in enhancing antimicrobial efficacy (Krishnamurthy et al., 2011). Another research project focused on the synthesis of carbazole derivatives, evaluating their antibacterial, antifungal, and anticancer activities, indicating the potential of such compounds in drug discovery (Sharma et al., 2014).

Molecular Docking and Biological Evaluation

Further investigations involve molecular docking and biological evaluation to understand the interactions between synthesized compounds and biological targets. A study on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives explored their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), using molecular docking to analyze binding interactions, suggesting their relevance in treating neurodegenerative diseases (Khalid et al., 2014).

properties

IUPAC Name

ethyl 4-[4-[(3-carbamoyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O6S2.ClH/c1-4-36-25(33)28-11-13-30(14-12-28)38(34,35)18-7-5-17(6-8-18)23(32)27-24-21(22(26)31)19-9-10-29(16(2)3)15-20(19)37-24;/h5-8,16H,4,9-15H2,1-3H3,(H2,26,31)(H,27,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXRQDDVDICXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

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